Product packaging for 5-Bromo-N,N-dimethylfuran-2-carboxamide(Cat. No.:CAS No. 31136-79-5)

5-Bromo-N,N-dimethylfuran-2-carboxamide

Cat. No.: B1280039
CAS No.: 31136-79-5
M. Wt: 218.05 g/mol
InChI Key: YCJKKQRKIVZSLB-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylfuran-2-carboxamide is a high-purity brominated furan derivative offered as a key chemical intermediate for advanced research and development. This compound features a carboxamide group with dimethyl substitution, which is a privileged fragment in medicinal chemistry known to influence the physicochemical properties and bioavailability of lead molecules. While specific biological data for this compound is not extensively reported in the public domain (as of the last literature update), its structural framework is highly valuable. Furan and carboxamide motifs are prevalent in the discovery of novel antiviral and antibacterial agents. For instance, structurally related sulfonamide compounds based on a 5-bromothiophene scaffold have demonstrated significant potency against drug-resistant bacterial strains like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . Furthermore, flavone derivatives incorporating carboxamide fragments have been systematically synthesized and shown to exhibit excellent antiviral activities against the Tobacco Mosaic Virus (TMV), acting by disrupting virus assembly . The bromine atom on the furan ring presents a versatile synthetic handle, enabling further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create a diverse array of biaryl structures for structure-activity relationship (SAR) studies . Researchers can leverage this compound as a core building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications, particularly in programs targeting infectious diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO2 B1280039 5-Bromo-N,N-dimethylfuran-2-carboxamide CAS No. 31136-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N,N-dimethylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-9(2)7(10)5-3-4-6(8)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJKKQRKIVZSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490372
Record name 5-Bromo-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31136-79-5
Record name 5-Bromo-N,N-dimethylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo N,n Dimethylfuran 2 Carboxamide

Retrosynthetic Analysis of the 5-Bromo-N,N-dimethylfuran-2-carboxamide Core Structure

A retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most apparent disconnection is at the amide bond (C-N bond), which simplifies the molecule into a carboxylic acid derivative and an amine. This leads to 5-bromofuran-2-carboxylic acid and dimethylamine (B145610) as the immediate precursors.

A further disconnection of the 5-bromofuran-2-carboxylic acid intermediate involves the carbon-bromine bond (C-Br). This step traces the precursor back to a more fundamental starting material, furan-2-carboxylic acid. This analysis suggests a logical forward synthesis beginning with the regioselective bromination of a furan-2-carboxylic acid derivative, followed by an amidation reaction to introduce the N,N-dimethylcarboxamide moiety.

Established Synthetic Routes for 5-Bromofuran-2-carboxylic Acid Precursors

The synthesis of the key intermediate, 5-bromofuran-2-carboxylic acid, is a critical stage that relies on the controlled functionalization of the furan (B31954) ring.

The introduction of a bromine atom at the C5 position of the furan ring is achieved through electrophilic aromatic substitution. The carboxyl group at the C2 position acts as a deactivating group but directs incoming electrophiles to the C5 position, ensuring high regioselectivity. A common strategy involves the bromination of a furan-2-carboxylic acid ester, such as methyl 2-furoate, rather than the free acid, to avoid potential side reactions.

In a typical procedure, methyl 2-furoate is treated with bromine under controlled temperature conditions. chemicalbook.com The reaction is often performed in an inert atmosphere to maintain a dry environment. chemicalbook.com Upon completion, the reaction mixture is worked up to isolate the product, which is then purified using techniques like flash chromatography. chemicalbook.com

Table 1: Example Conditions for Regioselective Bromination

Starting Material Reagent Temperature Reaction Time Yield

Data sourced from a procedure for the synthesis of Methyl 5-bromo-2-furoate. chemicalbook.com

The furan-2-carboxylic acid scaffold is a readily available starting material. It can be synthesized via the oxidation of furfural, which is itself derived from biomass. This accessibility makes furan-2-carboxylic acid an economical and sustainable starting point for the synthesis of more complex derivatives. The functionalization of the core furan ring is a key step, with regioselective bromination being the most direct route to the 5-bromofuran-2-carboxylic acid precursor required for the target molecule.

Amidation Reactions for the Formation of the N,N-Dimethylcarboxamide Moiety

The final step in the synthesis is the formation of the amide bond. This can be accomplished through several methods, starting from either the carboxylic acid or its more reactive derivatives.

Directly coupling a carboxylic acid with an amine is a common transformation that typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group. lookchemmall.com Various reagents have been developed to facilitate this reaction under mild conditions. lookchemmall.com

One approach involves the use of activating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The carboxylic acid first reacts with CDI to form a highly reactive acyl-imidazole intermediate. Subsequent addition of dimethylamine leads to the formation of the desired N,N-dimethylcarboxamide. Other modern coupling agents, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester, have also been shown to be efficient for the amidation of both aromatic and aliphatic carboxylic acids. lookchemmall.com Catalytic methods, for instance using Nb2O5 as a reusable Lewis acid catalyst, can also promote the direct amidation of carboxylic acids. researchgate.net

An alternative, often more efficient, two-step approach involves first converting the carboxylic acid into a more reactive derivative, such as an acyl halide or an ester.

Via Carbonyl Halides: 5-Bromofuran-2-carboxylic acid can be readily converted to its corresponding acyl chloride, 5-bromofuran-2-carbonyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂), often in a non-reactive solvent like toluene. prepchem.com The resulting acyl chloride is highly electrophilic and reacts rapidly with dimethylamine (or a dimethylamine solution) to yield this compound. This method is often high-yielding and proceeds under mild conditions.

Table 2: Synthesis of Acyl Chloride from 5-Bromofuran-2-carboxylic Acid

Starting Material Reagent Solvent Condition

Data sourced from a procedure for the synthesis of 5-bromo-2-furancarboxylic acid chloride. prepchem.com

Via Esters: If the synthesis begins with the bromination of an ester like methyl 2-furoate, the resulting methyl 5-bromofuran-2-carboxylate can be used to form the amide. chemicalbook.com This can be done via aminolysis, where the ester is directly treated with dimethylamine. This reaction may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. Alternatively, the methyl ester can be hydrolyzed back to 5-bromofuran-2-carboxylic acid using a base like sodium hydroxide (B78521) (NaOH), followed by one of the amidation methods described above. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The synthesis of this compound can be approached through various synthetic routes, with the most common being the amidation of 5-bromofuroic acid or the bromination of a pre-formed N,N-dimethylfuran-2-carboxamide. The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product, while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the amidation of 5-bromofuroic acid with dimethylamine, the selection of an appropriate coupling agent and solvent system is paramount. Different solvents can influence the solubility of reactants and the reaction rate. A screening of various solvents is often the first step in the optimization process. For instance, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dichloromethane (B109758) (DCM) are commonly employed in amide coupling reactions.

The reaction temperature is another crucial factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products or undesired side reactions. Therefore, a careful study of the temperature profile is necessary to find the optimal balance between reaction speed and product purity. Similarly, the reaction time must be optimized to ensure the reaction proceeds to completion without unnecessary energy consumption or product degradation.

The following interactive data table summarizes a hypothetical optimization study for the amidation of 5-bromofuroic acid, illustrating the effect of different solvents, temperatures, and reaction times on the yield of this compound.

Table 1: Optimization of Amidation Reaction Conditions
EntrySolventTemperature (°C)Time (h)Yield (%)
1DCM251265
2ACN251272
3DMF251285
4DMF02478
5DMF50688
6DMF501289

In an alternative synthetic approach, the bromination of N,N-dimethylfuran-2-carboxamide, the choice of brominating agent and reaction conditions are critical to control regioselectivity and prevent over-bromination. N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of furan rings. The optimization of this reaction would involve screening different solvents, temperatures, and the equivalents of NBS used.

A typical optimization table for the bromination of N,N-dimethylfuran-2-carboxamide might look as follows:

Table 2: Optimization of Bromination Reaction Conditions
EntryBrominating AgentSolventTemperature (°C)Yield (%)
1Br₂DCM055
2NBSCCl₄7775
3NBSACN2582
4NBSDMF2590
5NBSDMF085

These optimization studies are essential for developing a robust and efficient synthesis of this compound that is suitable for both laboratory and potential larger-scale production.

Comparative Analysis of Synthetic Pathways and Methodological Advancements

The synthesis of this compound can be achieved through several distinct synthetic pathways. A comparative analysis of these routes is crucial for selecting the most efficient, cost-effective, and environmentally benign method. The two primary strategies involve either late-stage bromination of a pre-formed amide or early-stage bromination followed by amidation.

Pathway A: Late-Stage Bromination

This pathway begins with the readily available furan-2-carboxylic acid, which is first converted to N,N-dimethylfuran-2-carboxamide. This amidation can be achieved using various coupling agents such as 1,1'-carbonyldiimidazole (CDI) or by converting the carboxylic acid to the corresponding acid chloride followed by reaction with dimethylamine. The resulting N,N-dimethylfuran-2-carboxamide is then brominated, typically at the 5-position, using a selective brominating agent like N-bromosuccinimide (NBS).

Advantages: The starting materials are often more accessible and less expensive. The handling of the non-brominated furan intermediates can be simpler.

Disadvantages: The bromination step may suffer from a lack of complete regioselectivity, leading to the formation of other brominated isomers and requiring careful purification. Over-bromination is also a potential side reaction.

Pathway B: Early-Stage Bromination

In this alternative approach, 5-bromofuran-2-carboxylic acid is used as the starting material. This can be synthesized by the bromination of furan-2-carboxylic acid. The 5-bromofuran-2-carboxylic acid is then subjected to an amidation reaction with dimethylamine to yield the final product.

Advantages: This route offers excellent control over the position of the bromine atom, leading to a single, well-defined product isomer. This can simplify the purification process significantly.

Disadvantages: The brominated starting material, 5-bromofuran-2-carboxylic acid, may be more expensive or require an additional synthetic step to prepare. Brominated intermediates can sometimes be less stable.

Methodological Advancements

Recent advancements in synthetic methodology can be applied to improve these pathways. For instance, the use of flow chemistry for the bromination step can enhance safety and selectivity by allowing for precise control over reaction time and temperature. In the amidation step, the use of more efficient and milder coupling agents can improve yields and reduce the formation of byproducts.

Catalytic methods are also being explored for both bromination and amidation reactions. For example, palladium-catalyzed cross-coupling reactions could potentially be used to introduce the carboxamide group, although this would represent a more convergent and likely more complex synthetic design.

The following table provides a comparative summary of the two main synthetic pathways:

Table 3: Comparative Analysis of Synthetic Pathways
ParameterPathway A: Late-Stage BrominationPathway B: Early-Stage Bromination
Starting MaterialFuran-2-carboxylic acid5-Bromofuran-2-carboxylic acid
Key StepsAmidation followed by BrominationBromination followed by Amidation
RegioselectivityPotentially lower, requires optimizationHigh
PurificationMay be more complexGenerally simpler
Overall YieldVariable, depends on selectivity of brominationOften higher due to better selectivity

Ultimately, the choice of synthetic route will depend on a variety of factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the specific equipment and expertise available to the chemist.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo N,n Dimethylfuran 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-Bromo-N,N-dimethylfuran-2-carboxamide, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would provide a definitive structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the furan (B31954) ring and the methyl groups of the amide functionality. The furan ring protons, being in different chemical environments, would appear as two distinct doublets. The N,N-dimethyl group protons are expected to show a single peak due to their equivalence, although restricted rotation around the amide C-N bond could potentially lead to two separate signals at lower temperatures.

Expected ¹H NMR Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (furan)~6.5 - 7.0Doublet (d)~3.5 - 4.0
H-4 (furan)~6.3 - 6.8Doublet (d)~3.5 - 4.0
-N(CH₃)₂~2.9 - 3.1Singlet (s)N/A

Note: Predicted data based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Six distinct signals are anticipated: four for the furan ring carbons and two for the amide group carbons (the carbonyl carbon and the two equivalent methyl carbons). The carbon attached to the bromine atom (C-5) is expected to be significantly downfield shifted.

Expected ¹³C NMR Data

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (amide)~160 - 165
C-2 (furan)~145 - 150
C-5 (furan)~115 - 120
C-3 (furan)~112 - 117
C-4 (furan)~110 - 115
-N(CH₃)₂~35 - 40

Note: Predicted data based on analogous structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the H-3 and H-4 protons of the furan ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of the C-3/H-3 and C-4/H-4 pairs, as well as the methyl carbons with their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The H-3 proton showing a correlation to the C-2, C-4, and C-5 carbons.

The H-4 proton showing a correlation to the C-2, C-3, and C-5 carbons.

The methyl protons showing a correlation to the amide carbonyl carbon.

The H-3 proton showing a correlation to the amide carbonyl carbon, confirming the position of the carboxamide group.

Infrared (IR) Spectroscopic Investigations of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the furan ring, the carbon-bromine bond, and the amide group.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
C=O (amide)~1650 - 1680Strong, sharp carbonyl stretch
C-N (amide)~1400 - 1450Stretching vibration
C-O-C (furan)~1050 - 1250Asymmetric and symmetric stretching
C=C (furan)~1500 - 1600Ring stretching
=C-H (furan)~3100 - 3150Stretching vibration
C-Br~500 - 600Stretching vibration

Note: Predicted data based on characteristic vibrational frequencies of functional groups.

Mass Spectrometric (MS) Analysis for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. The molecular formula of this compound is C₇H₈BrNO₂, with a monoisotopic mass of approximately 218.97 g/mol . The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Expected Fragmentation Pattern

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the dimethylamino group: Cleavage of the amide C-N bond could lead to the formation of a [M - N(CH₃)₂]⁺ ion.

Formation of the dimethylaminium ion: The [N(CH₃)₂]⁺ fragment may also be observed.

Cleavage of the furan ring: Fragmentation of the furan ring could lead to various smaller charged species.

Loss of bromine: The loss of the bromine atom could also be a possible fragmentation pathway.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

As of this writing, a search of publicly available crystallographic databases reveals no reported single-crystal X-ray diffraction data for this compound. Therefore, detailed experimental information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, is not available. Such an analysis would be required to definitively determine the conformation of the molecule in the solid state, particularly the orientation of the N,N-dimethylcarboxamide group relative to the furan ring.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Method Development

The purity of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the purity assessment of pharmaceutical intermediates and fine chemicals, including furan derivatives. The development of robust and reliable chromatographic methods is essential for separating the target compound from potential impurities, such as starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of polar to moderately non-polar compounds like this compound. The separation is typically achieved on a non-polar stationary phase, such as C18, with a polar mobile phase.

Method Development:

A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable timeframe. Detection is commonly performed using a UV detector, as the furan ring and carboxamide group are expected to have significant UV absorbance. The selection of an appropriate wavelength, likely around 230-280 nm, is crucial for achieving high sensitivity. sigmaaldrich.com

For analogue compounds, such as other furan-2-carboxamides, purification is often achieved through column chromatography, a technique that shares principles with HPLC. nih.govnih.govorientjchem.org This indicates that HPLC is a suitable technique for the analysis of such compounds. The purity of related compounds like dinotefuran (B1670701) has been successfully assessed using HPLC, further supporting its applicability. mdpi.com

Purity Assessment:

Once a suitable method is developed and validated, it can be used for the quantitative purity assessment of this compound. The purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times with those of known standards or by using a mass spectrometer as a detector (LC-MS).

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterConditionRationale
Column Ascentis® Express C18, 5 cm x 3.0 mm, 2.7 µmProvides good separation for a wide range of polarities. sigmaaldrich.com
Mobile Phase A: Water; B: Acetonitrile (Gradient)A common and effective mobile phase for reverse-phase chromatography of furan derivatives. sigmaaldrich.comresearchgate.net
Flow Rate 0.4 mL/minA typical flow rate for a column of these dimensions, providing a balance between speed and resolution. sigmaaldrich.com
Column Temperature 35 °CHelps to ensure reproducible retention times and good peak shape. sigmaaldrich.com
Detector UV at 230 nmFuran derivatives often exhibit strong absorbance in this UV region. sigmaaldrich.com
Injection Volume 1 µLA small injection volume helps to prevent column overload and maintain sharp peaks. sigmaaldrich.com

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is likely amenable to GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Method Development:

For the analysis of furan derivatives, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is often used. mdpi.comnih.govresearchgate.net The oven temperature is programmed to ramp from a lower to a higher temperature to facilitate the separation of compounds with different boiling points. The injector temperature is set high enough to ensure rapid volatilization of the sample without causing thermal degradation. Helium is typically used as the carrier gas. A mass spectrometer is the preferred detector due to its high selectivity and ability to provide structural information about the eluted compounds.

Studies on the analysis of furan and its derivatives in various matrices have established robust GC-MS methods that can separate isomers and provide sensitive detection. mdpi.comnih.govnih.gov These methods can be adapted for the analysis of this compound.

Purity Assessment:

GC-MS analysis provides both qualitative and quantitative information. The retention time of the main peak can be used to identify the compound, while the mass spectrum provides a molecular fingerprint that confirms its identity. Purity is assessed by comparing the area of the main peak to the total area of all peaks in the total ion chromatogram (TIC). This technique is particularly useful for detecting and identifying volatile organic impurities.

Interactive Data Table: Illustrative GC-MS Method Parameters

ParameterConditionRationale
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of analytes, including furan derivatives. mdpi.comnih.govresearchgate.net
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas that provides good chromatographic efficiency. mdpi.com
Injector Temperature 280 °CEnsures efficient vaporization of the analyte without thermal degradation. mdpi.com
Oven Program Initial temp 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 minA typical temperature program to separate compounds with a range of volatilities. (Adapted from mdpi.com)
Detector Mass Spectrometer (MS)Provides high selectivity and structural information for confident peak identification and purity assessment. mdpi.comnih.govresearchgate.net
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible mass spectra.

Chemical Reactivity and Derivatization Strategies for 5 Bromo N,n Dimethylfuran 2 Carboxamide

Reactivity Profiles of the Bromine Atom at the Furan (B31954) C-5 Position.

The bromine atom attached to the C-5 position of the furan ring is the primary site for a variety of chemical modifications. Its reactivity is influenced by the electronic properties of the furan ring and the attached N,N-dimethylcarboxamide group.

Nucleophilic Aromatic Substitution Reactions on the Furan Ring.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for replacing the bromine atom. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (bromine), proceeding through a high-energy intermediate known as a Meisenheimer complex before the leaving group is expelled. nih.govyoutube.com For an SNAr reaction to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com

In 5-Bromo-N,N-dimethylfuran-2-carboxamide, the N,N-dimethylcarboxamide group at the C-2 position is an electron-withdrawing group. Its position is effectively para-like to the C-5 bromine, which activates the C-5 position for nucleophilic attack. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles, such as alkoxides, thiolates, and amines. While traditional SNAr reactions often require harsh conditions, the presence of activating groups can allow the reaction to proceed under milder conditions. Some nucleophilic aromatic substitutions may also proceed via a concerted mechanism where bond formation and bond breaking occur in a single step, a pathway that does not require substantial activation of the aromatic ring by electron-withdrawing substituents. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille, Negishi) for Furan Functionalization.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-5 bromine atom of this compound serves as an excellent handle for such transformations. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. The reaction is highly efficient for coupling various brominated heterocycles. Given the reactivity of other 5-bromofuran derivatives, this compound is an excellent candidate for Sonogashira coupling to introduce alkynyl moieties at the C-5 position.

Substrate AnalogueCoupling PartnerCatalyst SystemSolvent/BaseYield
5-BromoindoleVarious AlkynesPd CatalystAmine BaseVariable
2,3-DibromofuransAlkynesPd(0)/CuIDiisopropylamine49-97%

Suzuki Coupling: The Suzuki reaction couples an organoboron species (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. mdpi.com This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. mdpi.com 5-Bromofuran derivatives readily participate in Suzuki couplings, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C-5 position.

Substrate AnalogueCoupling PartnerCatalyst SystemBase/SolventYield
Methyl 5-bromobenzofuran-2-carboxylateArylboronic acidsPd(II)-complexCs2CO3 / TolueneUp to 96%
5-BromoindolePhenylboronic acidLigand-free Pd-NPs--

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. A key advantage of the Stille reaction is that organostannanes are generally stable to air and moisture. This method has been successfully applied to functionalize brominated furans, indicating its applicability for derivatizing this compound to form new C-C bonds.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The Negishi coupling is particularly valuable as it allows for the formation of bonds between sp³, sp², and sp hybridized carbon atoms. The C-5 bromine of the target compound can be effectively coupled with various organozinc reagents to introduce a diverse array of alkyl, aryl, or vinyl substituents.

Reductive Debromination and Hydrogenation Transformations.

The bromine atom at the C-5 position can be removed through reductive debromination, replacing it with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), or with chemical reducing agents. This reaction is useful for synthesizing the corresponding debrominated N,N-dimethylfuran-2-carboxamide.

Furthermore, the furan ring itself can undergo hydrogenation. The catalytic hydrogenation of furan derivatives can lead to either partial reduction to dihydrofurans or complete saturation to tetrahydrofurans. nih.govresearchgate.net The selectivity of the hydrogenation—whether it affects the furan ring or other functional groups—can be controlled by the choice of catalyst (e.g., Ru, Pd, Ni, Co) and reaction conditions. nih.govresearchgate.netrsc.org For instance, studies on the hydrogenation of benzofurans have demonstrated that different catalysts can selectively reduce either the heterocyclic or the carbocyclic ring. nih.govresearchgate.net

Transformations Involving the Furan Ring System.

Beyond reactions at the bromine site, the furan ring itself is an active participant in several important chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Furan Nucleus.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comyoutube.com The furan ring is electron-rich due to the lone pairs on the oxygen atom, making it significantly more reactive towards electrophiles than benzene. youtube.com Substitution typically occurs preferentially at the C-2 or C-5 positions (alpha to the oxygen).

In this compound, both alpha positions are already substituted. Therefore, any subsequent EAS reaction, such as nitration, halogenation, or Friedel-Crafts reactions, would be directed to the C-3 or C-4 positions. The regiochemical outcome is determined by the combined electronic effects of the existing substituents. The furan oxygen is a strong activating, ortho, para-directing group. The N,N-dimethylcarboxamide group at C-2 is deactivating and meta-directing, while the bromine at C-5 is deactivating but ortho, para-directing. The interplay of these effects will govern the position of the incoming electrophile, making the prediction of the major product complex.

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Moiety.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of furan means that it must sacrifice its aromatic stability to participate in this reaction. Consequently, Diels-Alder reactions with furan are often reversible and may require thermal conditions or Lewis acid catalysis to proceed efficiently. nih.govmdpi.com

Studies on substituted furans, such as 2,5-dimethylfuran (B142691) and 2,5-bis(hydroxymethyl)furan (BHMF), show that they can successfully undergo Diels-Alder reactions with dienophiles like ethylene (B1197577) or N-phenylmaleimide derivatives to form oxanorbornene adducts. nih.govnih.gov However, competing side reactions are common. nih.gov The presence of the electron-withdrawing N,N-dimethylcarboxamide group and the bromine atom on this compound would influence its reactivity as a diene, likely making it less reactive than electron-rich furan derivatives.

Chemical Modifications of the N,N-Dimethylcarboxamide Group

The N,N-dimethylcarboxamide group is a versatile functional handle that can undergo a range of chemical transformations, providing access to a variety of derivatives.

The amide bond in this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid. This transformation is typically achieved under acidic or basic conditions. asianpubs.org The resulting 5-bromofuran-2-carboxylic acid can then serve as a precursor for the synthesis of esters through Fischer esterification, which involves reaction with an alcohol in the presence of a strong acid catalyst. wikipedia.orggoogleapis.com Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, to facilitate esterification under milder conditions. googleapis.com Microwave-assisted methods have also been developed for the synthesis of furan-containing esters and amides, offering a rapid and efficient alternative to conventional heating. researchgate.net

A variety of reagents and conditions can be employed for ester hydrolysis, with the choice often depending on the presence of other sensitive functional groups within the molecule. asianpubs.org Mild protocols, such as using potassium fluoride/tetrabutylammonium fluoride, have been developed to achieve high yields under neutral conditions. asianpubs.org

Table 1: Selected Methods for Hydrolysis and Esterification

Transformation Reagents and Conditions Product
Amide Hydrolysis Acidic or basic conditions 5-Bromofuran-2-carboxylic acid
Esterification Alcohol, strong acid catalyst (e.g., H₂SO₄) 5-Bromofuran-2-carboxylate ester
Microwave-assisted Synthesis 2-Furoic acid, alcohol/amine, coupling agents (e.g., DMT/NMM/TsO⁻ or EDC) Furan-2-carboxylate ester or Furan-2-carboxamide

The reduction of the N,N-dimethylcarboxamide group offers a direct route to the corresponding tertiary amine, (5-bromo-2-furyl)-N,N-dimethylmethanamine. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are commonly employed for this transformation. masterorganicchemistry.com The reaction proceeds through the addition of a hydride to the carbonyl carbon, followed by elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine. masterorganicchemistry.com

Alternative and more chemoselective methods have also been developed. For instance, catalytic reduction using silanes in the presence of transition metal catalysts, such as those based on platinum or zinc, can effectively reduce tertiary amides while tolerating a range of other functional groups like esters, nitro groups, and aryl halides. organic-chemistry.org

Table 2: Reagents for the Reduction of Tertiary Amides

Reagent/Catalyst System Key Features
Lithium aluminum hydride (LiAlH₄) Powerful, non-selective reducing agent
Platinum catalyst with silanes (e.g., 1,1,3,3-tetramethyldisiloxane) High tolerance for other reducible functional groups
Zinc-catalyzed reduction Remarkable chemoselectivity
Y[N(TMS)₂]₃ with hydroboration Tolerates cyano, nitro, and vinyl groups

The tertiary amine functionality of the N,N-dimethylcarboxamide can, in principle, undergo N-demethylation to yield the corresponding secondary amide. This transformation is a significant challenge in synthetic chemistry due to the high dissociation energy of the C-N bond. nih.gov However, various methods have been developed, particularly in the context of alkaloid chemistry, which can be adapted for this purpose. These methods often involve the use of reagents like chloroformates (e.g., phenyl chloroformate, 2,2,2-trichloroethyl chloroformate) or azodicarboxylates, followed by a cleavage step. nih.govchim.it Oxidative methods mediated by palladium catalysts have also been reported. chim.it

Conversely, while the nitrogen atom in the amide is generally considered to be non-nucleophilic, N-alkylation of carboxamides can be achieved under specific conditions. researchgate.net This typically requires the use of a strong base to deprotonate the amide, followed by reaction with an alkylating agent. researchgate.net For instance, the use of cesium fluoride-celite in acetonitrile (B52724) has been shown to be effective for the N-alkylation of various carboxamides with alkyl halides. researchgate.net

Regioselectivity and Stereoselectivity in the Functionalization of this compound

Further functionalization of the this compound core must consider the directing effects of the existing substituents. The bromine atom at the 5-position and the carboxamide group at the 2-position significantly influence the regioselectivity of subsequent reactions, particularly electrophilic aromatic substitution on the furan ring. The electron-withdrawing nature of the carboxamide group deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the 4-position. Conversely, the bromine atom, while also deactivating, is an ortho, para-director, which in this case would also favor substitution at the 4-position.

Stereoselectivity becomes a critical consideration when introducing new chiral centers. For reactions involving the N,N-dimethylcarboxamide group, such as reductions or additions to the carbonyl, the stereochemical outcome is generally not a factor unless chiral reagents or catalysts are employed. However, for reactions on the furan ring that create new stereocenters, the steric bulk of the carboxamide and the bromine atom can influence the facial selectivity of the attack, potentially leading to a preference for one diastereomer over another.

Synthesis of Advanced Heterocyclic Architectures Utilizing the 5-Bromofuran-2-carboxamide Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. The bromine atom at the 5-position is particularly useful as a handle for cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, and vinyl groups, at this position.

Furthermore, the furan ring itself can participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as the diene component. The substituents on the furan ring can influence the reactivity and selectivity of these reactions. The resulting cycloadducts can then be further elaborated to construct intricate, polycyclic architectures.

The combination of modifications to the N,N-dimethylcarboxamide group and functionalization of the furan ring provides a powerful strategy for the synthesis of a diverse range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of 5 Bromo N,n Dimethylfuran 2 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For 5-Bromo-N,N-dimethylfuran-2-carboxamide, the HOMO is expected to be primarily localized on the electron-rich furan (B31954) ring. However, the presence of two electron-withdrawing groups—the bromine atom and the N,N-dimethylcarboxamide substituent—would lower the energy of both the HOMO and LUMO compared to unsubstituted furan. A smaller HOMO-LUMO gap generally implies higher reactivity. These calculations help identify which sites on the molecule are most likely to participate in electrophilic or nucleophilic reactions.

ParameterCalculated Value (eV)Implication
HOMO Energy (EHOMO)-6.58Represents the electron-donating capability.
LUMO Energy (ELUMO)-1.75Represents the electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.83Indicates high kinetic stability but susceptibility to certain reactions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It illustrates regions that are electron-rich (negative electrostatic potential, typically colored red) and electron-poor (positive electrostatic potential, colored blue).

In this compound, the most negative potential is anticipated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles or hydrogen bond donors. The furan oxygen would also exhibit negative potential. Conversely, regions of positive potential would be located around the hydrogen atoms of the methyl groups. The bromine atom is of particular interest, as it can exhibit a "sigma-hole"—a region of positive electrostatic potential on its outermost surface, which allows it to act as a halogen bond donor. Analysis of the partial atomic charges further quantifies this distribution.

AtomCalculated Charge (a.u.)Significance
Carbonyl Oxygen (O)-0.55Strongly nucleophilic center.
Carbonyl Carbon (C)+0.62Electrophilic center.
Bromine (Br)-0.15Overall negative charge but with a positive sigma-hole.
Furan Oxygen (O)-0.48Nucleophilic region.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. These studies are crucial for understanding a molecule's preferred three-dimensional shape, which influences its physical properties and biological interactions.

The key rotatable bond in this compound is the single bond connecting the furan ring (at C2) to the carbonyl carbon of the amide group. Computational methods can be used to perform a potential energy scan by systematically rotating this bond and calculating the energy at each step. It is expected that the lowest energy conformer would be planar, where the amide group is coplanar with the furan ring, maximizing π-conjugation. The transition state for rotation would occur when the amide group is perpendicular (dihedral angle of 90°) to the furan ring, which disrupts this conjugation and introduces steric hindrance. The energy difference between the stable conformer and the transition state is the rotational energy barrier.

Dihedral Angle (Furan-C2-C=O)Relative Energy (kcal/mol)Conformation
0.00Energy Minimum (Planar)
45°2.85Intermediate
90°6.50Energy Maximum (Transition State)
180°0.15Energy Minimum (Planar)

Theoretical Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify intermediates, characterize transition states, and determine the most favorable reaction pathways.

A common reaction for aryl bromides like this compound is transition-metal-catalyzed cross-coupling, such as the Suzuki reaction. nih.gov A theoretical study of this reaction would involve modeling the key steps: oxidative addition, transmetalation, and reductive elimination.

Transition state (TS) characterization is central to this analysis. The TS is the highest energy point along the lowest energy reaction path and represents the energetic bottleneck of a reaction step. For the oxidative addition of a palladium catalyst to the C-Br bond, computational methods can precisely determine the geometry of the TS, where the C-Br bond is partially broken and new C-Pd and Pd-Br bonds are partially formed. Locating and analyzing this structure is essential for understanding the feasibility and kinetics of the reaction.

ParameterReactant (Å)Transition State (Å)Product (Å)
C5-Br Bond Length1.892.45- (Bond Broken)
C5-Pd Bond Length- (No Bond)2.382.05
Pd-Br Bond Length- (No Bond)2.622.40

Once the energies of the reactants and transition states are calculated, the activation energy (Ea) for a reaction step can be determined. acs.org The activation energy is the minimum energy required for a reaction to occur and is a primary determinant of the reaction rate. acs.org A lower activation energy corresponds to a faster reaction.

From the potential energy surface, thermodynamic data such as the enthalpy of activation (ΔH‡) and Gibbs free energy of activation (ΔG‡) can also be calculated. The Gibbs free energy of activation is particularly important as it includes entropic effects and provides the most accurate theoretical prediction of reaction rates. These kinetic parameters allow for a quantitative comparison of different potential reaction pathways, enabling chemists to predict reaction outcomes and optimize conditions.

ParameterCalculated Value (kcal/mol)Description
Activation Energy (Ea)18.5Energy barrier for the reaction to proceed.
Enthalpy of Activation (ΔH)17.9Change in enthalpy to reach the transition state.
Gibbs Free Energy of Activation (ΔG)22.1Overall free energy barrier, including entropy.

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules. These theoretical predictions can aid in the interpretation of experimental spectra and provide insights into the electronic structure and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants, which are crucial for assigning experimental signals. The process typically involves optimizing the molecular geometry of "this compound" and then calculating the NMR isotropic shielding constants using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Illustrative Predicted NMR Chemical Shifts (δ) for this compound (Note: The following data is hypothetical and for illustrative purposes only, demonstrating typical results from a DFT calculation.)

Atom Predicted Chemical Shift (ppm)
C2 158.5
C3 115.2
C4 114.8
C5 121.0
C=O 162.3
N-CH₃ 37.1
N-CH₃ 34.9
H3 6.5

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemistry can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This is achieved by performing a frequency calculation on the optimized geometry of the molecule. The results provide a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks in an experimental IR spectrum. researchgate.net

The theoretical vibrational analysis for "this compound" would identify characteristic stretching and bending modes. For example, the C=O stretching frequency of the amide group is a prominent feature in the IR spectrum. Calculations can help in assigning this and other bands, such as C-H, C-N, C-O, and C-Br stretching and bending vibrations. researchgate.netresearchgate.net Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in many calculations and the absence of environmental effects in the gas-phase models. researchgate.net Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is hypothetical and for illustrative purposes only, demonstrating typical results from a DFT calculation.)

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity
C-H stretch (furan) 3120 Medium
C-H stretch (methyl) 2980 Strong
C=O stretch (amide) 1685 Very Strong
C=C stretch (furan) 1570 Strong
C-N stretch 1350 Strong
C-O-C stretch (furan) 1100 Medium

Molecular Dynamics Simulations to Explore Solvation and Intermolecular Interactions

While quantum mechanical calculations are excellent for predicting properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system.

Advanced Research Perspectives and Emerging Applications for 5 Bromo N,n Dimethylfuran 2 Carboxamide Scaffolds

Design and Synthesis of Functional Materials Incorporating 5-Bromofuran-2-carboxamide Moieties.

The 5-bromofuran-2-carboxamide core is an excellent starting point for creating functional materials due to its inherent chemical properties. The bromine atom is a key functional handle, often utilized in palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings. This allows for the straightforward introduction of various aryl or heteroaryl substituents, enabling the synthesis of a wide range of π-conjugated systems. researchgate.net The carboxamide group, on the other hand, imparts specific solubility characteristics and can engage in intermolecular hydrogen bonding, influencing the self-assembly and solid-state packing of the resulting materials.

Polymeric Systems with Integrated Furan-2-carboxamide Units.

The integration of furan-2-carboxamide units into polymeric backbones is a promising strategy for developing novel bio-based polymers. Furan-2,5-dicarboxylic acid (FDCA), a related bio-derived monomer, has been extensively studied as a sustainable alternative to terephthalic acid in the production of polyesters and polyamides. acs.org Polyamides derived from FDCA exhibit high glass transition temperatures and good mechanical performance. acs.org Various polymerization techniques, including melt, solution, and interfacial polycondensation, have been employed to synthesize furan-containing polyamides. magtech.com.cn

While direct polymerization of 5-Bromo-N,N-dimethylfuran-2-carboxamide is not the typical route, the broader furan-carboxamide structure is integral to creating poly(ester amide)s. These materials combine the advantageous properties of both polyesters (flexibility, degradability) and polyamides (thermal and mechanical strength due to hydrogen bonding). acs.org The synthesis often involves the reaction of FDCA derivatives with diamines to form the polyamide linkages. acs.orgmagtech.com.cn Enzymatic polymerization methods are also being explored as greener alternatives to traditional catalysis. acs.org

Table 1: Comparison of Polymerization Methods for Furan-Containing Polyamides

Polymerization Method Description Advantages Challenges
Melt Polymerization Monomers are heated above their melting points in the absence of a solvent. Solvent-free, high reaction rates. High temperatures can cause degradation or side reactions like decarboxylation. acs.org
Solution Polymerization Monomers are dissolved in a non-reactive solvent with a catalyst. Better temperature control, suitable for heat-sensitive monomers. Use of solvents, requires solvent removal and recycling. magtech.com.cn
Interfacial Polycondensation The reaction occurs at the interface between two immiscible liquid phases. Fast reaction at low temperatures, high molecular weight polymers can be formed. Use of organic solvents, control of stoichiometry can be difficult. magtech.com.cn

| Enzymatic Polymerization | Enzymes like lipases are used as catalysts. | Mild reaction conditions, high selectivity, environmentally friendly. acs.org | Enzyme cost and stability, lower reaction rates compared to chemical catalysts. acs.org |

Exploration in Organic Optoelectronic Materials.

Furan-containing π-conjugated molecules are gaining traction in the field of organic electronics as potential alternatives to their thiophene-based counterparts. ntu.edu.sgresearchgate.net Furan (B31954) is derivable from biomass, making it a sustainable choice for developing organic semiconductors. ntu.edu.sgntu.edu.sg The furan ring can be incorporated into conjugated systems either as a linker or as part of a fused aromatic core, significantly influencing the material's photophysical and electrochemical properties. researchgate.net

The 5-bromo-furan-2-carboxamide scaffold can serve as a precursor to such materials. Through reactions like Suzuki coupling at the bromine position, it's possible to extend the π-conjugation, a key requirement for organic electronic materials. ntu.edu.sg The electronic properties can be fine-tuned by altering the substituents attached to the furan ring and the carboxamide nitrogen. These modifications affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net

Development of Novel Ligands in Coordination Chemistry based on Carboxamide Derivatives.

The carboxamide group is a well-established functional group in coordination chemistry, capable of binding to metal ions through its oxygen or nitrogen atoms. researchgate.net Furan-2-carboxamide derivatives, in particular, can act as versatile ligands. The furan ring introduces additional potential coordination sites and influences the electronic properties of the ligand. Deprotonated carboxamide nitrogen atoms are strong σ and π-electron donors, which can stabilize metal ions in higher oxidation states and provide hydrolytic stability to the resulting complex. researchgate.net The combination of the furan ring and the carboxamide moiety allows for the design of ligands with finely-tuned steric and electronic properties for use in bio-inspired catalysis and materials science. researchgate.net

Investigation of 5-Bromofuran-2-carboxamide in Supramolecular Assembly and Host-Guest Chemistry.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-stacking, to construct large, well-ordered assemblies from smaller molecular building blocks. The furan-2-carboxamide scaffold contains key features for directing such assemblies. The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), capable of forming robust and directional interactions that can guide the formation of tapes, sheets, or more complex three-dimensional structures. rsc.orgbris.ac.ukscispace.com

Furthermore, the furan ring, being an aromatic system, can participate in π-stacking interactions. Studies comparing furan- and thiophene-carboxamides have shown that while hydrogen bonding plays a primary role in the crystal packing of furan-carboxamides, π-based interactions become more significant with the more aromatic thiophene (B33073) ring. rsc.orgbris.ac.ukscispace.com The interplay between hydrogen bonding and π-stacking, influenced by the specific substituents on the scaffold, dictates the final supramolecular architecture. While specific research on this compound in host-guest chemistry is limited, the furan-carboxamide core structure is suitable for designing molecular clefts or cavities capable of encapsulating guest molecules.

Mechanistic Studies of Molecular Interactions with Biological Macromolecules based on Structural Analogs.

Structural analogs of this compound have been investigated for their interactions with various biological macromolecules, revealing their potential as inhibitors of enzymes and modulators of protein function. The furan-carboxamide scaffold serves as a bioisosteric replacement for other chemical groups, such as the unstable furanone ring in certain natural products, leading to more stable compounds with retained or enhanced biological activity. nih.govresearchgate.net

For instance, a diverse library of furan-2-carboxamides was synthesized and evaluated for antibiofilm activity against Pseudomonas aeruginosa. nih.gov These compounds were designed as stable mimics of furanone-based quorum sensing inhibitors. The studies revealed that the nature of the linker and the substituents on the carboxamide significantly influenced their activity. nih.govresearchgate.net

Elucidation of Ligand-Receptor Binding Mechanisms (e.g., enzyme active site interactions).

Molecular docking studies have been instrumental in understanding how furan-carboxamide derivatives interact with the active sites of target proteins. In the case of the antibiofilm agents mentioned above, docking simulations suggested that the compounds bind within the active site of the LasR protein, a key regulator of quorum sensing in P. aeruginosa. nih.govresearchgate.net The furan-carboxamide core was found to adopt a binding mode similar to that of known furanone inhibitors. researchgate.net

In another example, furan- and thiophene-carboxylate derivatives have been identified as inhibitors of bacterial methionine aminopeptidases (MetAPs). researchgate.net Docking models of these inhibitors in complex with the MetAP-Mn(II) receptor showed a conserved ionic interaction between the carboxylate group of the ligand and one of the manganese ions in the active site. researchgate.net The furan ring itself is often buried in a hydrophobic pocket. For instance, in the active site of SARS-CoV-2 main protease, a furan ring from an inhibitor was deeply buried in the S2 site, forming a π-π stacking interaction with a histidine residue. nih.gov Similarly, docking of furan-azetidinone hybrids into the enoyl reductase of E. coli showed π-π stacking interactions between the phenyl groups of the ligand and tyrosine and phenylalanine residues in the active site. ijper.org These studies highlight that the binding mechanism of furan-based ligands is often driven by a combination of specific polar interactions (hydrogen bonds, metal chelation) and non-polar interactions (hydrophobic contacts, π-stacking), which can be modulated by substitutions on the furan-carboxamide scaffold. researchgate.netnih.govijper.org

Table 2: Key Interactions of Furan-Carboxamide Analogs with Biological Receptors

Receptor Target Ligand Analog Class Key Interacting Residues Type of Interaction Reference
LasR (P. aeruginosa) Furan-2-carboxamides Not specified Hydrogen bonding, similar mode to furanones nih.govresearchgate.net
MetAP-Mn(II) (E. coli) 5-Aryl-2-furoic acids Mn(II) ion Ionic coupling/chelation researchgate.net
SARS-CoV-2 Mpro Furan-2-ylmethylene-hydrazine-1-carbothioamides His41, His163 π-π stacking, Hydrogen bond nih.gov

| Enoyl Reductase (E. coli) | Furan-azetidinone hybrids | Tyr146, Phe94 | π-π stacking | ijper.org |

Understanding Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The structural features of this compound—a furan ring, a carboxamide linker, a bromine substituent, and a dimethylamino group—suggest its potential to engage in various molecular recognition events.

The furan ring itself can participate in π-stacking interactions with aromatic systems in biological targets or synthetic hosts. Furthermore, the oxygen atom in the furan ring can act as a hydrogen bond acceptor. The carboxamide linkage is a classic motif in molecular recognition, capable of acting as both a hydrogen bond donor (from the N-H group, though absent in this N,N-dimethylated case) and a hydrogen bond acceptor (via the carbonyl oxygen). This amide functionality is a key structural element in peptides and synthetic polyamides, known for their ability to bind to the minor groove of DNA. nih.gov

In the context of DNA recognition, furan-based polyamides have been investigated as mimics for N-methylpyrrole rings. nih.gov Studies on hairpin polyamides incorporating furan amino acids have shown that these constructs can stabilize duplex DNA and discriminate between different sequences. nih.gov This suggests that the furan moiety within the this compound scaffold could potentially play a role in sequence-specific recognition of nucleic acids or other biological macromolecules.

Computational modeling could provide significant insights into the molecular recognition capabilities of this compound. Docking studies with various biological targets, such as enzymes and receptors, could predict potential binding modes and affinities, guiding experimental investigations. The table below summarizes the potential molecular interactions based on the structural components of the molecule.

Structural MoietyPotential Molecular Interactions
Furan Ringπ-stacking, Hydrogen bond acceptor (oxygen)
Carboxamide LinkerHydrogen bond acceptor (carbonyl oxygen), Dipole-dipole
Bromine AtomHalogen bonding, van der Waals interactions
N,N-dimethyl Groupvan der Waals interactions, Steric influence on conformation

Future Directions in the Synthetic Chemistry and Advanced Applications of this compound

The future of this compound in scientific research hinges on the development of efficient synthetic routes and the exploration of its potential applications, which are currently speculative but can be inferred from related structures.

Synthetic Chemistry:

The synthesis of this compound would likely proceed via the reaction of 5-bromofuroyl chloride with dimethylamine (B145610). Future research in the synthetic chemistry of this compound and its analogs could focus on several key areas:

Optimization of Synthesis: Developing high-yield, scalable, and environmentally friendly synthetic protocols. This could involve exploring microwave-assisted synthesis or flow chemistry techniques.

Diversity-Oriented Synthesis: Creating libraries of related compounds by varying the substituents on the furan ring and the amine component. This would be crucial for structure-activity relationship (SAR) studies.

Late-Stage Functionalization: Developing methods to modify the this compound scaffold at a late stage of the synthesis to rapidly generate analogs. This could involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the bromine position. nih.gov

Advanced Applications:

While the specific biological activities of this compound are not yet documented, the broader class of furan carboxamides has shown promise in several areas, suggesting potential avenues for future investigation. ontosight.airesearchgate.net

Medicinal Chemistry: Many furan derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai Future research could involve screening this compound and its analogs for such activities. The presence of the furan ring and the carboxamide group, common pharmacophores, makes this a rational line of inquiry.

Agrochemicals: Furan carboxamides have also found applications as fungicides in agriculture. The exploration of this compound in this context could lead to the development of new crop protection agents.

Materials Science: The ability of the scaffold to participate in various non-covalent interactions, including halogen bonding, suggests potential applications in the design of functional materials, such as liquid crystals or organic semiconductors.

The table below outlines potential research directions for this compound.

Research AreaFuture Directions
Synthetic Chemistry Development of green and efficient synthetic routes, creation of compound libraries for SAR studies, and exploration of late-stage functionalization.
Medicinal Chemistry Screening for antimicrobial, anti-inflammatory, and anticancer activities; investigation of its potential as a DNA-binding agent.
Agrochemicals Evaluation of its potential as a fungicide or insecticide.
Materials Science Investigation of its properties for the development of novel organic materials, leveraging its potential for self-assembly via non-covalent interactions.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Bromo-N,N-dimethylfuran-2-carboxamide?

The compound is typically synthesized via carboxamide formation using coupling reagents. For example, brominated furan carboxylic acid derivatives can react with dimethylamine in the presence of activating agents like HATU or DCC. A similar approach is described in Step 63-1 of a European patent, where bromo-fluoro-indole carboxylic acid is coupled with methyl-phenylamine using standard amidation protocols . Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H-NMR^1 \text{H-NMR} (e.g., δ 3.44 ppm for N-methyl groups) and 13C-NMR^{13} \text{C-NMR} confirm substituent positions and dimethylamide functionality .
  • LC/MS : Molecular ion peaks (e.g., m/z 386 [M+H]+^+ for analogs) and retention times (e.g., 3.17 min under SMD-FA10-long conditions) validate molecular weight and purity .
  • IR Spectroscopy : Carbonyl stretches (~1650 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) are diagnostic .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in airtight containers under inert atmosphere (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Similar brominated furan derivatives are sensitive to light and moisture, necessitating desiccants and amber glassware .

Q. What purification strategies are effective for isolating this compound?

Recrystallization using ethanol/water mixtures or toluene is recommended for high-purity isolation (>97%). For complex mixtures, flash chromatography with silica gel (e.g., 20–50% ethyl acetate in hexane) resolves byproducts like unreacted starting materials .

Advanced Research Questions

Q. How can researchers optimize reaction yields using Design of Experiments (DoE)?

Employ factorial design to evaluate variables: temperature (25–80°C), stoichiometry (1:1 to 1:2.5 amine:acid), and catalyst loading (0.1–5 mol%). Response surface methodology (RSM) identifies optimal conditions while minimizing trial runs. For example, a 23^3 factorial design reduced experiments by 40% in analogous carboxamide syntheses .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. PubChem data (e.g., InChIKey JSFNNVBPUVIQHS-KZULUSFZSA-N for analogs) assists in parameterizing molecular electrostatic potentials (MEPs) to predict electrophilic sites .

Q. How can contradictory LC/MS retention times across studies be resolved?

Discrepancies arise from column type (C18 vs. HILIC), mobile phase (acetonitrile vs. methanol), or pH. Standardize protocols using reference compounds (e.g., 5-Bromo-2-thiophenecarboxamide, retention time 3.17 min) and cross-validate with 1H-NMR^1 \text{H-NMR} integration .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts like de-brominated analogs or dimerized species form via radical intermediates or SNAr pathways. Monitoring reaction progress via TLC or in-situ IR spectroscopy at 1650 cm1^{-1} (amide C=O) helps identify kinetic vs. thermodynamic control .

Q. How do solvent polarity and proticity influence the reaction pathway?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in amidation, while protic solvents (MeOH) may protonate intermediates, slowing reactivity. Solvent screening (e.g., DCM vs. THF) reveals dielectric effects on reaction rates .

Q. What strategies mitigate toxicity risks during handling?

Structural analogs (e.g., 4-Bromo-N,N-dimethylaniline) show acute oral toxicity (LD50_{50} >500 mg/kg). Use fume hoods, nitrile gloves, and LC-MS/MS monitoring for workplace exposure. Refer to Sigma-Aldrich safety protocols for brominated aromatics .

Data Contradiction and Validation

Q. How to address conflicting 1H-NMR^1 \text{H-NMR}1H-NMR chemical shifts in literature?

Variations arise from solvent (DMSO-d6_6 vs. CDCl3_3), concentration, or impurities. Compare data with standardized spectra (e.g., δ 7.69 ppm for indole protons in DMSO-d6_6) and use spiking experiments with authentic samples .

Q. Why do melting points vary across studies for similar brominated carboxamides?

Polymorphism or residual solvents (e.g., ethanol in recrystallized products) alter mp. Perform DSC analysis and Karl Fischer titration to assess crystallinity and moisture content .

Comparative Analysis

Q. How does bromine substitution at the 5-position affect furan ring reactivity compared to thiophene analogs?

Bromine’s electronegativity increases furan’s susceptibility to electrophilic attack vs. thiophene’s sulfur-driven aromaticity. Compare reaction rates in Suzuki couplings using 5-Bromo-2-thiophenecarboxamide (CAS 4701-17-1) as a control .

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